N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine
Description
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine is a synthetic organic compound that features a benzimidazole moiety linked to a morpholine ring through a propylamine chain. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The incorporation of a morpholine ring can enhance the compound’s solubility and biological activity .
Properties
IUPAC Name |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-13(11-15-12-22-10-8-19-15)18-7-9-21-14(2)20-16-5-3-4-6-17(16)21/h3-6,13,15,18-19H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRLWBNKRFMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(C)CC3COCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 2-methylbenzimidazole and morpholine.
Step 1: The 2-methylbenzimidazole is alkylated with 2-bromoethylamine under basic conditions to form 2-(2-methylbenzimidazol-1-yl)ethylamine.
Step 2: The resulting amine is then reacted with 1-chloro-3-morpholinopropane in the presence of a base such as potassium carbonate to yield N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the benzimidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin
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